![molecular formula C15H11Cl2FO B1327568 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone CAS No. 898787-18-3](/img/structure/B1327568.png)
4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
- Research has demonstrated the synthesis of compounds related to 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone, exploring their molecular geometry and chemical reactivity. These compounds have been analyzed using spectral analysis, quantum chemical studies, and experimental techniques like FT-IR and NMR spectra, providing insights into their molecular structure and reactivity (Satheeshkumar et al., 2017).
Biocatalytic Reduction
- A study utilized Saccharomyces cerevisiae as a whole cell biocatalyst for the reduction of a compound structurally similar to this compound. This study optimized the conditions for this biocatalytic process, achieving high conversion rates (이해룡 et al., 2011).
Environmental Degradation
- Research on the environmental degradation of chloro- and fluorophenols, which are structurally related to the compound , has been conducted. This includes studies on reductive dechlorination by sulfate-reducing consortia and sonochemical degradation, providing valuable information on the environmental fate of such compounds (Häggblom, 1998); (Goskonda et al., 2002).
Polymer Chemistry
- In the field of polymer chemistry, derivatives of benzophenones, akin to this compound, have been used to create new materials. For instance, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics have been synthesized and tested for various properties, expanding the understanding of material science and engineering (Ghassemi et al., 2004).
Metabolic Studies and Biodegradation
- Metabolic studies and biodegradation research have been conducted on halophenols, compounds related to this compound. This includes investigating their transformation and mineralization by organisms like Penicillium simplicissimum, providing insights into the biological interactions and degradation pathways of such compounds (Marr et al., 1996).
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYADDEMAWSHCRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644437 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-18-3 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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